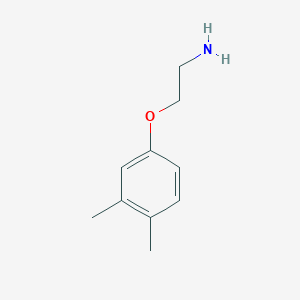

2-(3,4-Dimethylphenoxy)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZJNEBQBOTWLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365834 | |

| Record name | 2-(3,4-dimethylphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26646-48-0 | |

| Record name | 2-(3,4-dimethylphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(3,4-Dimethylphenoxy)ethanamine (CAS 26646-48-0)

Disclaimer: This document summarizes the publicly available information for 2-(3,4-Dimethylphenoxy)ethanamine. Extensive searches of scientific literature and patent databases did not yield detailed experimental studies, in-depth biological activity, or established signaling pathways for this specific compound. The information presented is primarily from chemical supplier databases. Methodologies and workflows are presented as generalized examples for a compound of this type and should be considered theoretical in the absence of published experimental protocols.

Core Properties

2-(3,4-Dimethylphenoxy)ethanamine is an organic chemical compound belonging to the phenoxyethanamine class. The available physicochemical data is summarized below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 26646-48-0 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [1][2] |

| Boiling Point | 282.4 °C at 760 mmHg | [3] |

| Density | 0.994 g/cm³ | [3] |

| Flash Point | 127.1 °C | [3] |

| Refractive Index | 1.522 | [3] |

| Purity | ≥95% (as offered by some suppliers) | [1] |

| Storage Conditions | 2-8°C, Sealed in dry, protect from light. | [1][4] |

Computational Data

Computationally predicted properties provide estimates of the molecule's behavior in various chemical and biological systems.

| Property | Value | Reference |

| TPSA (Topological Polar Surface Area) | 35.25 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.64 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 3 | [1] |

Experimental Protocols

Proposed Synthetic Workflow (Theoretical)

The following diagram illustrates a plausible, though not experimentally verified, synthetic route to obtain 2-(3,4-Dimethylphenoxy)ethanamine. This workflow is for illustrative purposes only.

General Analytical Workflow

For characterization and purity assessment of a synthesized batch of 2-(3,4-Dimethylphenoxy)ethanamine, a standard analytical workflow would be employed. This involves a combination of chromatographic and spectroscopic techniques.

Biological Activity and Signaling Pathways

There is no published research available detailing the biological activity, mechanism of action, or associated signaling pathways for 2-(3,4-Dimethylphenoxy)ethanamine. Drug development professionals should note that while compounds with similar phenoxyethylamine scaffolds have been investigated for various pharmacological properties, no such data exists specifically for the title compound. Therefore, no signaling pathway diagrams can be provided.

Conclusion

2-(3,4-Dimethylphenoxy)ethanamine (CAS 26646-48-0) is a commercially available chemical entity for which basic physicochemical properties are known. However, a significant gap exists in the scientific literature regarding its synthesis, analytical characterization, and biological effects. Researchers and drug development professionals interested in this compound would need to undertake foundational research, including the development and validation of synthetic and analytical protocols, followed by initial biological screening to ascertain its pharmacological profile. The information provided herein serves as a baseline summary of available data and a theoretical framework for initiating such studies.

References

- 1. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP0292202A1 - 2-(3,4-Dihydroxyphenyl ethyl amines, their preparation and use as pharmaceutical compounds - Google Patents [patents.google.com]

- 3. 2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine [benchchem.com]

- 4. 2-(3,4-Dimethoxyphenyl)ethanamine | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,4-Dimethylphenoxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3,4-Dimethylphenoxy)ethanamine. Due to the limited availability of experimental data for this specific molecule, this guide combines computational predictions with detailed, standardized experimental protocols that can be employed for its empirical determination. This information is crucial for researchers in drug discovery and development, aiding in the prediction of the compound's behavior in biological systems and guiding formulation strategies.

Core Physicochemical Data

The following table summarizes the available and predicted physicochemical properties of 2-(3,4-Dimethylphenoxy)ethanamine. It is important to note that while computational methods provide valuable estimates, experimental verification is essential for precise characterization.

| Property | Value | Source |

| CAS Number | 26646-48-0 | ChemScene[1] |

| Molecular Formula | C₁₀H₁₅NO | ChemScene[1] |

| Molecular Weight | 165.23 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | ChemScene[1] |

| LogP (predicted) | 1.64094 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa (predicted) | Not available | |

| Aqueous Solubility | Not available |

Experimental Protocols

To facilitate the empirical determination of the key physicochemical properties of 2-(3,4-Dimethylphenoxy)ethanamine, the following detailed experimental protocols are provided.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a standard and widely used technique.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: If the sample is crystalline, pulverize a small amount to a fine powder using a mortar and pestle. The sample must be completely dry, as any residual solvent will depress the melting point.[2][3]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[2][3]

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20 °C per minute.[4]

-

For an accurate measurement, use a fresh sample and start heating at a rate of 1-2 °C per minute when the temperature is about 15-20 °C below the approximate melting point.[3][5]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the end of melting). This range is the melting point.

-

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. The micro boiling point or Thiele tube method is suitable for small sample volumes.

Apparatus:

-

Thiele tube or micro boiling point apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube.

-

Assembly:

-

Place a capillary tube, with the sealed end up, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Clamp the assembly in a Thiele tube filled with a heating fluid, ensuring the sample is below the fluid level.[6]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube.[7]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[6]

-

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate method.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of 2-(3,4-Dimethylphenoxy)ethanamine and dissolve it in a known volume of deionized water. A co-solvent such as methanol or DMSO may be used if the compound has low aqueous solubility.

-

Titration:

-

Place the sample solution in a beaker with a stir bar and immerse the pH electrode.

-

If the compound is a base, titrate with the standardized strong acid solution. If it is an acid, titrate with the standardized strong base. For an amine, you will be titrating the protonated form with a base. Therefore, first, add an excess of the strong acid to fully protonate the amine.

-

Add the titrant in small, precise increments from the burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot a graph of pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

-

Aqueous Solubility Determination by the Shake-Flask Method

Aqueous solubility is a critical parameter influencing a drug's absorption and distribution. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[8]

Apparatus:

-

Vials with screw caps

-

Shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Analytical balance

-

HPLC-UV or LC-MS system for concentration analysis

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of the solid 2-(3,4-Dimethylphenoxy)ethanamine to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration:

-

Seal the vials and place them on a shaker or rotator in a temperature-controlled environment.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV or LC-MS method.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant. This concentration represents the aqueous solubility.[8][9]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of 2-(3,4-Dimethylphenoxy)ethanamine.

Biological Context and Signaling Pathways

Currently, there is a lack of specific published research on the biological activities and associated signaling pathways of 2-(3,4-Dimethylphenoxy)ethanamine. However, the broader class of phenoxyethylamine derivatives has been investigated for a range of pharmacological applications, suggesting potential interactions with various biological targets. Further research is required to elucidate the specific biological profile of this compound. Should such data become available, pathway diagrams illustrating its mechanism of action would be a valuable addition to this guide.

References

- 1. chemscene.com [chemscene.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. thinksrs.com [thinksrs.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

2-(3,4-Dimethylphenoxy)ethanamine molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

2-(3,4-Dimethylphenoxy)ethanamine is a primary amine derivative of 3,4-dimethylphenol. The core structure consists of a 3,4-dimethylphenyl group linked to an ethanamine moiety through an ether bond.

Molecular Structure:

The key molecular and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H15NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| CAS Number | 26646-48-0 | [1] |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 3 | [1] |

Experimental Data and Protocols

A thorough literature search did not yield any specific experimental protocols for the synthesis or application of 2-(3,4-Dimethylphenoxy)ethanamine. While general synthesis methods for similar phenoxyethylamine derivatives exist, no detailed procedures specifically validated for this compound were found.

Biological Activity and Signaling Pathways

There is a notable absence of published research detailing the pharmacological properties, mechanism of action, or associated signaling pathways for 2-(3,4-Dimethylphenoxy)ethanamine. Studies on the related compound, 2-(3,4-dimethoxyphenyl)ethanamine, have explored its derivatives for anti-ulcer activities, but this information is not directly applicable to the phenoxy-variant.[2]

Due to the lack of information on biological pathways, no signaling pathway diagrams can be provided.

Logical Workflow for Future Research

Given the absence of data, a logical workflow for investigating 2-(3,4-Dimethylphenoxy)ethanamine would involve initial synthesis and characterization, followed by a series of in vitro and in vivo studies to determine its biological profile.

References

Spectral Data Analysis of 2-(3,4-Dimethylphenoxy)ethanamine: A Technical Overview

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the spectral characteristics of 2-(3,4-Dimethylphenoxy)ethanamine. Due to the absence of published experimental spectra, this document outlines the expected spectral properties based on the compound's structure and provides generalized experimental protocols for data acquisition.

Compound Information

| Property | Value |

| Chemical Name | 2-(3,4-Dimethylphenoxy)ethanamine |

| CAS Number | 26646-48-0 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Monoisotopic Mass | 165.1154 g/mol |

Predicted Spectral Data

The following data is computationally predicted and serves as an estimation pending experimental validation.

Mass Spectrometry (MS): Predicted m/z values for various adducts are provided to aid in the identification of the compound in mass spectrometric analysis.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 166.12265 |

| [M+Na]⁺ | 188.10459 |

| [M+NH₄]⁺ | 183.14919 |

| [M+K]⁺ | 204.07853 |

| [M-H]⁻ | 164.10809 |

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the disubstituted benzene ring, two methyl group singlets, and aliphatic protons of the ethylamine side chain (likely showing characteristic splitting patterns).

-

¹³C NMR: The spectrum is expected to show distinct signals for the aromatic carbons (including two attached to methyl groups and one to the ether oxygen), the two methyl carbons, and the two aliphatic carbons of the ethylamine chain.

Infrared (IR) Spectroscopy: Key expected vibrational bands would include N-H stretching from the primary amine, C-H stretching from the aromatic and aliphatic groups, C=C stretching from the aromatic ring, and C-O stretching from the ether linkage.

Experimental Protocols

The following are generalized procedures for obtaining spectral data for a compound such as 2-(3,4-Dimethylphenoxy)ethanamine.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for LC-MS.

-

Data Acquisition: Introduce the sample into the ion source. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to obtain accurate mass measurements, which aids in confirming the elemental composition.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectral characterization of a synthesized chemical compound like 2-(3,4-Dimethylphenoxy)ethanamine.

Caption: Workflow for Spectroscopic Analysis and Structural Confirmation.

A Technical Guide to the Solubility of 2-(3,4-Dimethylphenoxy)ethanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3,4-Dimethylphenoxy)ethanamine in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a strong theoretical framework for understanding its solubility, detailed experimental protocols for its determination, and illustrative data from a closely related compound, 2-(3,4-dimethoxyphenyl)ethylamine.

Introduction to 2-(3,4-Dimethylphenoxy)ethanamine

2-(3,4-Dimethylphenoxy)ethanamine is an organic compound with the molecular formula C₁₀H₁₅NO.[1][2] Its structure, featuring a dimethylphenoxy group and an ethanamine side chain, suggests it possesses both lipophilic and hydrophilic characteristics, which will govern its solubility in various organic solvents. Understanding its solubility is critical for a range of applications, including reaction chemistry, purification, formulation development, and drug delivery.

Theoretical Framework for Solubility

The solubility of an amine like 2-(3,4-Dimethylphenoxy)ethanamine in organic solvents is governed by the principle of "like dissolves like." The polarity of the solvent, its ability to form hydrogen bonds, and the temperature are key factors. The ethanamine portion of the molecule can act as a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents. The aromatic dimethylphenoxy group, being nonpolar, will favor solubility in nonpolar or weakly polar aprotic solvents.

As an amine, 2-(3,4-Dimethylphenoxy)ethanamine is a basic compound.[3] This property is crucial for its solubility in acidic solutions, where it can be protonated to form a more polar and soluble salt.

Illustrative Solubility Data

Table 1: Quantitative Solubility of 2-(3,4-dimethoxyphenyl)ethylamine

| Solvent | Type | Solubility (mg/mL) |

| Dimethylformamide (DMF) | Polar Aprotic | 30[4][5] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 30[4][5] |

| Ethanol | Polar Protic | 25[4][5] |

| Methanol | Polar Protic | 1[4][5] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous | 10[4][5] |

Qualitative assessments indicate that 2-(3,4-dimethoxyphenyl)ethylamine is generally soluble in common organic solvents like ethanol, methanol, and chloroform.[6]

Experimental Protocols for Solubility Determination

A precise understanding of solubility requires empirical measurement. The following protocols outline standard methods for determining the solubility of a compound like 2-(3,4-Dimethylphenoxy)ethanamine.

General Isothermal Equilibrium Method

This gravimetric method is a fundamental technique for determining solubility.

Objective: To determine the saturation concentration of 2-(3,4-Dimethylphenoxy)ethanamine in a specific solvent at a constant temperature.

Materials:

-

2-(3,4-Dimethylphenoxy)ethanamine

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add an excess amount of 2-(3,4-Dimethylphenoxy)ethanamine to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the equilibration time.

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved particles.

-

Transfer the clear, saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a stream of nitrogen, or in a vacuum oven) until a constant weight of the dissolved solid is achieved.

-

Weigh the evaporating dish or vial with the dried solute.

-

Calculate the solubility as the mass of the dissolved solute per volume (e.g., mg/mL) or mass (e.g., g/100 g solvent) of the solvent.

High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, automated methods are often employed.

Objective: To quickly assess the approximate solubility of 2-(3,4-Dimethylphenoxy)ethanamine in a large number of solvents.

Materials:

-

Stock solution of 2-(3,4-Dimethylphenoxy)ethanamine in a highly soluble solvent (e.g., DMSO).

-

A panel of organic solvents of interest.

-

96-well microplates.

-

Automated liquid handling system.

-

Plate reader capable of detecting turbidity or light scattering (nephelometer).

Procedure:

-

Dispense the panel of organic solvents into the wells of a 96-well plate.

-

Use an automated liquid handler to add increasing concentrations of the 2-(3,4-Dimethylphenoxy)ethanamine stock solution to the wells containing the different solvents.

-

After a defined incubation and mixing period, measure the turbidity or light scattering in each well using a plate reader.

-

The onset of precipitation, indicated by a sharp increase in turbidity, corresponds to the approximate solubility limit in that solvent.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in solubility assessment.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Caption: Logical Flow for Qualitative Solubility Classification.

Conclusion

While direct, quantitative solubility data for 2-(3,4-Dimethylphenoxy)ethanamine remains to be broadly published, this guide provides the necessary theoretical and practical framework for researchers to understand and determine its solubility profile. By applying the outlined experimental protocols, scientists and drug development professionals can generate the critical data needed for their specific applications. The provided workflows and illustrative data from a related compound serve as a valuable starting point for these investigations.

References

- 1. 2-(3,4-dimethylphenoxy)ethanamine [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. 635-85-8 CAS MSDS (2-(3,4-dimethoxyphenyl)ethanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-(3,4-dimethoxyphenyl)ethanamine | 635-85-8 [chemicalbook.com]

- 6. 2-(3,4-Dimethoxy Phenyl)Ethyl Amine: Uses, Synthesis, Safety, Supplier Information & Research Insights – China Chemical Manufacturer [nj-finechem.com]

2-(3,4-Dimethylphenoxy)ethanamine safety data sheet and handling precautions

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive Safety Data Sheet (SDS) for 2-(3,4-Dimethylphenoxy)ethanamine (CAS No. 26646-48-0) was not publicly available at the time of writing. The information herein is compiled from limited data provided by chemical suppliers and should be supplemented with internal risk assessments and, where possible, a complete SDS obtained from the supplier.

Chemical Identification

This section provides the basic identifiers for 2-(3,4-Dimethylphenoxy)ethanamine.

| Identifier | Value |

| Chemical Name | 2-(3,4-Dimethylphenoxy)ethanamine |

| CAS Number | 26646-48-0 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Synonyms | [2-(3,4-Dimethylphenoxy)ethyl]amine |

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties. Data is limited and derived from supplier information and computational models.

| Property | Value | Source |

| Boiling Point | 282.4 °C at 760 mmHg | Chemos GmbH |

| Density | 0.994 g/cm³ | Chemos GmbH |

| Flash Point | 127.1 °C | Chemos GmbH |

| Vapor Pressure | 0.00337 mmHg at 25°C | Chemos GmbH |

| Refractive Index | 1.522 | Chemos GmbH |

| Storage Temperature | 2-8°C, Sealed in a dry place, protect from light. | BLD Pharm, ChemScene |

| Purity (typical) | >95% | ChemScene |

Computational Data:

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | ChemScene |

| LogP (octanol-water partition coefficient) | 1.64 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Rotatable Bonds | 3 | ChemScene |

Hazard Identification and GHS Classification

Based on available supplier data, 2-(3,4-Dimethylphenoxy)ethanamine is classified as a hazardous substance.

Signal Word: Warning

GHS Hazard Pictograms:

GHS Hazard Statements:

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

GHS Precautionary Statements:

A comprehensive list of precautionary statements is provided below, outlining measures to prevent and respond to exposure.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P330 | Rinse mouth. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Note: No specific experimental protocols for the toxicological or safety assessment of 2-(3,4-Dimethylphenoxy)ethanamine were found in the public domain. The GHS classifications (H302, H315, H319, H335) are presumably based on data from studies analogous to standard OECD (Organisation for Economic Co-operation and Development) test guidelines, such as:

-

OECD TG 420/423/425 for Acute Oral Toxicity (for H302).

-

OECD TG 404 for Acute Dermal Irritation/Corrosion (for H315).

-

OECD TG 405 for Acute Eye Irritation/Corrosion (for H319).

-

OECD TG 403 for Acute Inhalation Toxicity, often supplemented with observational data for respiratory irritation (for H335).

Researchers should consult a full SDS from their supplier for details on the specific studies conducted.

Handling Precautions and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory.

Engineering Controls

-

Work should be conducted in a well-ventilated area.

-

A certified chemical fume hood is required for handling this substance to minimize inhalation exposure.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a flame-retardant laboratory coat.

-

Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves prior to use and dispose of them properly after use.

-

-

Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

The logical workflow for handling this chemical is outlined in the diagram below.

First Aid Measures

In case of exposure, follow these first aid protocols immediately and seek medical attention.

| Exposure Route | First Aid Protocol |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician immediately. Rinse mouth. Do NOT induce vomiting. |

| Skin Contact | IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

The following diagram illustrates the decision-making process in the event of an accidental exposure.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2°C and 8°C. Protect from light.

-

Disposal: Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. Do not allow it to enter drains or the environment. Contact a licensed professional waste disposal service.

In-depth Technical Guide: Potential Biological Activity of 2-(3,4-Dimethylphenoxy)ethanamine

Disclaimer: Scientific literature available in the public domain lacks specific studies on the biological activity of 2-(3,4-Dimethylphenoxy)ethanamine. Therefore, this document provides a discussion of its potential biological activities based on its chemical structure and the known pharmacological profiles of structurally related compounds. The experimental protocols and quantitative data presented are representative examples from studies on analogous compounds and should be considered hypothetical in the context of 2-(3,4-Dimethylphenoxy)ethanamine.

Introduction

2-(3,4-Dimethylphenoxy)ethanamine is a phenethylamine derivative. The phenethylamine scaffold is a core component of many neuroactive compounds, including neurotransmitters, hormones, and a wide range of synthetic drugs. The specific substitutions on the phenoxy and ethylamine moieties of 2-(3,4-Dimethylphenoxy)ethanamine suggest potential interactions with various biological targets, particularly within the central nervous system.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO[1][2] |

| Molecular Weight | 165.23 g/mol [1] |

| Structure | |

| 2-(3,4-Dimethylphenoxy)ethanamine |

Potential Pharmacological Profile

Based on the activities of structurally similar phenoxyethylamine and phenethylamine derivatives, 2-(3,4-Dimethylphenoxy)ethanamine could potentially exhibit activity at several classes of receptors and transporters.

Monoamine Receptors and Transporters

Phenethylamine derivatives are well-known for their interactions with monoamine systems. This includes serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.

-

Serotonin Receptors: Many substituted phenethylamines are agonists or partial agonists at serotonin receptors, particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂C). Activity at the 5-HT₂ₐ receptor is associated with psychedelic effects, while modulation of 5-HT₂C receptors can influence appetite and mood.

-

Monoamine Transporters: The ethylamine side chain is a key structural feature for interaction with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Inhibition of these transporters increases the synaptic concentration of the respective neurotransmitters and is a common mechanism of action for antidepressant and stimulant drugs.

Trace Amine-Associated Receptors (TAARs)

Phenethylamine and its derivatives are endogenous ligands for trace amine-associated receptors, with TAAR1 being the most studied. Activation of TAAR1 can modulate the activity of the dopamine and serotonin systems, suggesting a potential role in neuropsychiatric disorders.

Hypothetical Experimental Investigation Workflow

The following diagram outlines a potential workflow for the initial biological characterization of a novel compound like 2-(3,4-Dimethylphenoxy)ethanamine.

Representative Experimental Protocols

The following are examples of experimental protocols that would be essential for characterizing the biological activity of 2-(3,4-Dimethylphenoxy)ethanamine. These are based on standard methodologies used for similar compounds.

Radioligand Binding Assay for Serotonin 5-HT₂ₐ Receptor

-

Objective: To determine the binding affinity of 2-(3,4-Dimethylphenoxy)ethanamine for the human serotonin 5-HT₂ₐ receptor.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

-

Radioligand: [³H]ketanserin.

-

Non-specific binding control: Mianserin.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound: 2-(3,4-Dimethylphenoxy)ethanamine at various concentrations.

-

-

Procedure:

-

Cell membranes are incubated with [³H]ketanserin and varying concentrations of the test compound in the assay buffer.

-

Incubation is carried out at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data are analyzed to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibition constant).

-

Monoamine Transporter Uptake Assay

-

Objective: To assess the inhibitory effect of 2-(3,4-Dimethylphenoxy)ethanamine on the uptake of serotonin, dopamine, and norepinephrine by their respective transporters.

-

Materials:

-

HEK293 cells stably expressing human SERT, DAT, or NET.

-

Radiolabeled substrates: [³H]5-HT, [³H]dopamine, or [³H]norepinephrine.

-

Known inhibitors for positive controls (e.g., fluoxetine for SERT, GBR12909 for DAT, desipramine for NET).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

-

Procedure:

-

Cells are pre-incubated with varying concentrations of 2-(3,4-Dimethylphenoxy)ethanamine or a control inhibitor.

-

The respective radiolabeled substrate is added to initiate the uptake reaction.

-

Incubation is carried out for a short period (e.g., 10 minutes) at 37°C.

-

Uptake is terminated by washing the cells with ice-cold buffer.

-

Cells are lysed, and the intracellular radioactivity is measured by scintillation counting.

-

The IC₅₀ values for the inhibition of each transporter are determined.

-

Potential Signaling Pathways

Should 2-(3,4-Dimethylphenoxy)ethanamine act as an agonist at the 5-HT₂ₐ receptor, it would likely activate the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

Conclusion

While there is a notable absence of direct research on 2-(3,4-Dimethylphenoxy)ethanamine, its chemical structure strongly suggests potential activity within the central nervous system, particularly as a modulator of monoaminergic systems. The phenoxyethylamine scaffold is a privileged structure in neuropharmacology, and therefore, this compound warrants further investigation. The hypothetical workflows, protocols, and pathways outlined in this guide provide a framework for such future research. Any potential therapeutic applications or toxicological concerns can only be determined through rigorous experimental evaluation.

References

Unveiling 2-(3,4-Dimethylphenoxy)ethanamine: A Technical Profile of a Novel Phenoxyethylamine Derivative

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on the specific discovery, history, and biological activity of 2-(3,4-Dimethylphenoxy)ethanamine (CAS No. 26646-48-0) is limited. This guide provides a technical profile based on its chemical properties and extrapolates potential synthetic routes and pharmacological characteristics from closely related, well-researched analogs, primarily the phenoxyethylamine and phenethylamine classes of compounds.

Introduction

2-(3,4-Dimethylphenoxy)ethanamine is a primary amine belonging to the phenoxyethylamine class of organic compounds. Its structure, featuring a dimethyl-substituted phenyl ring linked via an ether bond to an ethylamine moiety, suggests potential for biological activity. Phenoxyethylamine derivatives are integral scaffolds in medicinal chemistry, forming the basis for a wide range of pharmaceuticals.[1] While this specific molecule remains largely unexplored in peer-reviewed literature, an analysis of its structure in the context of its chemical relatives can provide valuable insights for researchers.

Physicochemical and Computed Properties

Quantitative data for 2-(3,4-Dimethylphenoxy)ethanamine is primarily available from chemical suppliers. The following tables summarize its key chemical identifiers and computed physicochemical properties.

Table 1: Chemical Identification of 2-(3,4-Dimethylphenoxy)ethanamine

| Identifier | Value | Source |

| CAS Number | 26646-48-0 | ChemScene[2] |

| Molecular Formula | C₁₀H₁₅NO | ChemScene[2] |

| Molecular Weight | 165.23 g/mol | ChemScene[2] |

| Synonyms | UKRORGSYN-BB BBV-027310 | ChemScene[2] |

Table 2: Computed Physicochemical Properties of 2-(3,4-Dimethylphenoxy)ethanamine

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | ChemScene[2] |

| LogP (octanol-water partition coefficient) | 1.64 | ChemScene[2] |

| Hydrogen Bond Acceptors | 2 | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Rotatable Bonds | 3 | ChemScene[2] |

Potential Synthesis and Experimental Protocols

Proposed General Synthesis of 2-(3,4-Dimethylphenoxy)ethanamine

A common and effective method for preparing phenoxyethylamine derivatives is the Williamson ether synthesis followed by reduction or Gabriel synthesis.

Experimental Protocol (Hypothetical):

Step 1: Williamson Ether Synthesis

-

Reaction Setup: To a solution of 3,4-dimethylphenol (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Add 2-bromoacetonitrile or 2-chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield 2-(3,4-dimethylphenoxy)acetonitrile.

Step 2: Reduction of the Nitrile

-

Reaction Setup: Dissolve the crude 2-(3,4-dimethylphenoxy)acetonitrile from the previous step in a suitable solvent like tetrahydrofuran (THF) or diethyl ether.

-

Reducing Agent: Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄, 2.0 eq) or borane-tetrahydrofuran complex (BH₃·THF, 2.0 eq) at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

-

Quenching and Isolation: Cool the reaction to 0 °C and quench it by the sequential addition of water and a sodium hydroxide solution. Filter the resulting solid and extract the filtrate with an organic solvent. Dry the organic layer and concentrate it to yield 2-(3,4-Dimethylphenoxy)ethanamine. The final product can be purified by distillation or column chromatography.

Caption: A proposed two-step synthesis of 2-(3,4-Dimethylphenoxy)ethanamine.

Potential Pharmacological Activity and Signaling Pathways

Due to the lack of specific studies on 2-(3,4-Dimethylphenoxy)ethanamine, its mechanism of action and effects on signaling pathways are unknown. However, by examining structurally similar compounds, we can hypothesize potential areas of biological activity.

Many phenethylamine and phenoxyethylamine derivatives are known to interact with the central nervous system, particularly with monoamine neurotransmitter systems. For instance, derivatives of the closely related 2-(3,4-dimethoxyphenyl)ethanamine have been investigated for antidepressant-like effects and as building blocks for pharmaceuticals targeting cardiovascular and neurological disorders.[3][4] These effects are often mediated through interactions with serotonin, dopamine, and norepinephrine receptors and transporters.

Given this, a logical workflow for the initial investigation of 2-(3,4-Dimethylphenoxy)ethanamine would involve a series of in vitro and in vivo assays to determine its biological targets and functional effects.

Caption: A logical workflow for the pharmacological investigation of 2-(3,4-Dimethylphenoxy)ethanamine.

Conclusion and Future Directions

2-(3,4-Dimethylphenoxy)ethanamine represents an under-investigated molecule within the pharmacologically significant class of phenoxyethylamines. While its specific history and biological functions are yet to be documented, its chemical structure provides a foundation for hypothesizing its synthesis and potential biological activities. The technical information and proposed research workflows presented in this guide offer a starting point for scientists and researchers interested in exploring the therapeutic potential of this and other novel phenoxyethylamine derivatives. Future research should focus on the synthesis and subsequent in vitro and in vivo screening of this compound to elucidate its pharmacological profile and mechanism of action.

References

- 1. 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine | 26583-64-2 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine [benchchem.com]

- 4. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Studies on 2-(3,4-Dimethylphenoxy)ethanamine: A Technical Whitepaper

Disclaimer: Direct theoretical and experimental studies on 2-(3,4-Dimethylphenoxy)ethanamine are limited in publicly accessible scientific literature. This document provides a comprehensive overview based on established theoretical and computational methodologies applied to the broader class of phenoxyethanamine and phenoxypropanolamine derivatives, which share a common structural scaffold and are known to interact with biological targets such as adrenoceptors. The data and pathways presented herein are representative and intended to guide research and development efforts.

Introduction

2-(3,4-Dimethylphenoxy)ethanamine is a primary amine belonging to the class of phenoxyalkanolamines. This structural motif is a key pharmacophore in a wide range of biologically active compounds, notably as ligands for G protein-coupled receptors (GPCRs), such as the β-adrenergic receptors.[1][2] Theoretical studies, including computational chemistry and molecular modeling, are crucial for understanding the structure-activity relationships (SAR), predicting biological activity, and designing novel therapeutic agents based on this scaffold. This whitepaper outlines the common theoretical approaches and inferred molecular properties of 2-(3,4-Dimethylphenoxy)ethanamine.

Molecular Properties and Computational Data

Computational methods are instrumental in predicting the physicochemical and pharmacokinetic properties of molecules. The following table summarizes key calculated descriptors for 2-(3,4-Dimethylphenoxy)ethanamine.

| Property | Value | Methodology | Significance |

| Molecular Formula | C₁₀H₁₅NO | - | Basic molecular composition. |

| Molecular Weight | 165.23 g/mol | - | Influences diffusion and transport properties. |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | Fragment-based calculation | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. |

| LogP (Octanol-Water Partition Coefficient) | 1.64 | Atom-based calculation | Indicates the lipophilicity of the molecule, affecting its membrane permeability and distribution. |

| Hydrogen Bond Donors | 1 | Rule-based | The primary amine group can donate a hydrogen bond, crucial for receptor interactions. |

| Hydrogen Bond Acceptors | 2 | Rule-based | The ether oxygen and the amine nitrogen can accept hydrogen bonds, contributing to binding affinity. |

| Rotatable Bonds | 3 | Rule-based | Indicates molecular flexibility, which is important for conformational adaptation to a binding site. |

Theoretical Methodologies for Phenoxyethanamine Derivatives

A variety of computational techniques are employed to study molecules in the phenoxyethanamine class. These studies provide insights into their electronic structure, conformational preferences, and interactions with biological macromolecules.

Quantum Mechanical Calculations

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to determine the electronic properties of a molecule.

Experimental Protocol: Molecular Electrostatic Potential (MEP) Calculation

-

Structure Optimization: The 3D structure of 2-(3,4-Dimethylphenoxy)ethanamine is first optimized using a suitable QM method (e.g., B3LYP functional with a 6-31G* basis set) to find its lowest energy conformation.

-

Single Point Energy Calculation: A single point energy calculation is performed on the optimized geometry using a higher level of theory or a larger basis set if required.

-

MEP Calculation: The molecular electrostatic potential is calculated from the resulting electron density distribution. The MEP is then mapped onto the molecular surface to visualize regions of positive and negative potential. For phenoxyalkanolamine derivatives, negative potential regions around the oxygen and aromatic ring are often key for receptor recognition.[1]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Given the structural similarity of 2-(3,4-Dimethylphenoxy)ethanamine to β-adrenergic ligands, docking studies against β-adrenoceptor crystal structures are highly relevant.[3][4][5]

Experimental Protocol: Protein-Ligand Docking

-

Receptor Preparation: A high-resolution crystal structure of the target receptor (e.g., β2-adrenergic receptor, PDB ID: 2RH1) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned.

-

Ligand Preparation: A 3D structure of 2-(3,4-Dimethylphenoxy)ethanamine is generated and its energy is minimized. Tautomeric and ionization states at physiological pH are considered.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to systematically sample conformations of the ligand within the defined binding site of the receptor.

-

Scoring and Analysis: The resulting poses are scored based on a scoring function that estimates the binding affinity. The top-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[6][7][8][9][10] For a series of substituted phenoxyethanamine derivatives, a QSAR model could predict their binding affinity or functional activity.

Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA)

-

Dataset Selection: A dataset of phenoxyethanamine analogs with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is compiled.

-

Molecular Alignment: The 3D structures of all molecules in the dataset are aligned based on a common scaffold.

-

Field Calculation: For Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields are calculated on a 3D grid surrounding the aligned molecules. For Comparative Molecular Similarity Indices Analysis (CoMSIA), additional fields like hydrophobic, and hydrogen bond donor/acceptor fields are also calculated.

-

Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a correlation between the calculated field values (independent variables) and the biological activities (dependent variable).

-

Model Validation: The predictive power of the resulting QSAR model is assessed using cross-validation and external test sets.

Inferred Signaling Pathway and Mechanism of Action

Based on its structural similarity to known β-adrenergic agonists, 2-(3,4-Dimethylphenoxy)ethanamine is hypothesized to act as a ligand for β-adrenergic receptors. The binding of an agonist to these receptors typically initiates a G-protein signaling cascade.

Caption: Hypothesized Gs-protein signaling pathway for 2-(3,4-Dimethylphenoxy)ethanamine.

Experimental Workflow for Theoretical Analysis

The logical flow for a comprehensive theoretical investigation of 2-(3,4-Dimethylphenoxy)ethanamine would involve a multi-step computational approach, starting from single-molecule properties and progressing to its interaction with a biological system.

References

- 1. Modeling of beta-adrenoceptors based on molecular electrostatic potential studies of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thermodynamics and docking of agonists to the β(2)-adrenoceptor determined using [(3)H](R,R')-4-methoxyfenoterol as the marker ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modeling GPCR active state conformations: the β(2)-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. In Silico Searching for Alternative Lead Compounds to Treat Type 2 Diabetes through a QSAR and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. QSAR investigations on benzylideneamino and phenyliminomethyl scaffolds for selective COX-2 inhibiton: a Hansch approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2-(3,4-Dimethylphenoxy)ethanamine from 3,4-dimethylphenol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(3,4-Dimethylphenoxy)ethanamine from 3,4-dimethylphenol. The primary synthetic route described is the Williamson ether synthesis, a robust and widely used method for the formation of ethers. This application note includes a step-by-step experimental procedure, a summary of reaction parameters, and a visual representation of the synthetic workflow. The target compound is of interest in medicinal chemistry and drug development as a potential pharmacophore or intermediate.

Introduction

2-(3,4-Dimethylphenoxy)ethanamine is an aryloxyethanamine derivative. Aryloxyethanamine scaffolds are present in a variety of biologically active molecules and are of significant interest in the development of new therapeutic agents. The synthesis of this class of compounds is typically achieved through the formation of an ether linkage between a phenol and an ethanolamine derivative. The Williamson ether synthesis is a classical and efficient method for this transformation, involving the reaction of a deprotonated alcohol (phenoxide) with an organohalide.[1] This protocol details a two-step process: the formation of the sodium salt of 3,4-dimethylphenol, followed by its reaction with 2-chloroethylamine hydrochloride.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-(3,4-Dimethylphenoxy)ethanamine. This representative protocol is based on established Williamson ether synthesis procedures for analogous compounds.

| Parameter | Value | Reference |

| Reactants | ||

| 3,4-Dimethylphenol | 1.0 eq | General Procedure |

| Sodium Hydroxide | 1.1 eq | General Procedure |

| 2-Chloroethylamine Hydrochloride | 1.2 eq | General Procedure |

| Reaction Conditions | ||

| Solvent | Ethanol | [1] |

| Temperature | Reflux (approx. 78 °C) | [1] |

| Reaction Time | 12-24 hours | General Procedure |

| Product Information | ||

| Product Name | 2-(3,4-Dimethylphenoxy)ethanamine | |

| Molecular Formula | C₁₀H₁₅NO | |

| Molecular Weight | 165.23 g/mol | |

| Expected Yield | 60-80% | Estimated |

| Physical Form | Oil or low melting solid |

Experimental Protocol

This protocol describes the synthesis of 2-(3,4-Dimethylphenoxy)ethanamine via a Williamson ether synthesis.

Materials:

-

3,4-Dimethylphenol

-

Sodium hydroxide (NaOH)

-

2-Chloroethylamine hydrochloride

-

Anhydrous Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Formation of the Phenoxide:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylphenol (1.0 eq) in anhydrous ethanol.

-

To this solution, carefully add sodium hydroxide (1.1 eq) in portions.

-

Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 3,4-dimethylphenoxide.

-

-

Williamson Ether Synthesis:

-

Add 2-chloroethylamine hydrochloride (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-(3,4-Dimethylphenoxy)ethanamine.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-(3,4-Dimethylphenoxy)ethanamine.

-

Characterization:

The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of 2-(3,4-Dimethylphenoxy)ethanamine.

Caption: Synthetic workflow for 2-(3,4-Dimethylphenoxy)ethanamine.

References

Application Notes and Protocols: 2-(3,4-Dimethylphenoxy)ethanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(3,4-Dimethylphenoxy)ethanamine as a versatile building block in organic synthesis, particularly for the development of novel bioactive molecules. The primary amine functionality of this compound serves as a key reactive handle for various chemical transformations, enabling the synthesis of a diverse range of derivatives.

Introduction

2-(3,4-Dimethylphenoxy)ethanamine is a valuable primary amine that serves as a scaffold in medicinal chemistry and drug discovery. Its structure, featuring a dimethylphenoxy group linked to an ethylamine moiety, provides a foundation for the synthesis of compounds with potential therapeutic applications. The nucleophilic nature of the primary amine allows for straightforward reactions with a variety of electrophiles to generate N-substituted derivatives, including amides, sulfonamides, and secondary or tertiary amines. These derivatives are of significant interest for screening for various biological activities.

Key Synthetic Applications

The primary amine of 2-(3,4-Dimethylphenoxy)ethanamine is a versatile functional group for building molecular complexity. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions with a wide array of electrophilic partners. Key transformations include:

-

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides to form stable amide bonds. This is a common strategy in drug development to modify the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a class of compounds known for a broad spectrum of biological activities, including antibacterial and diuretic properties.

-

N-Alkylation (Reductive Amination): Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This method is highly efficient for introducing a wide variety of substituents on the nitrogen atom.

Data Presentation: Representative Synthetic Transformations

The following table summarizes the expected outcomes for key synthetic transformations of 2-(3,4-Dimethylphenoxy)ethanamine based on established methodologies for structurally similar primary amines.

| Reaction Type | Electrophile | Product | Typical Reagents & Conditions | Representative Yield (%) |

| N-Acetylation | Acetyl chloride | N-(2-(3,4-Dimethylphenoxy)ethyl)acetamide | Triethylamine, Chloroform, 0°C to rt, overnight | >90 |

| N-Sulfonylation | Benzenesulfonyl chloride | N-(2-(3,4-Dimethylphenoxy)ethyl)benzenesulfonamide | Pyridine or Triethylamine, Dichloromethane, 0°C to rt | 85-95 (Estimated) |

| Reductive Amination | Benzaldehyde | N-Benzyl-2-(3,4-dimethylphenoxy)ethanamine | Sodium triacetoxyborohydride, Dichloroethane, rt, 12h | 80-95 (Estimated) |

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on well-established procedures for primary amines and can be adapted for 2-(3,4-Dimethylphenoxy)ethanamine.

Protocol 1: Synthesis of N-(2-(3,4-Dimethylphenoxy)ethyl)acetamide (N-Acetylation)

Objective: To synthesize the N-acetyl derivative of 2-(3,4-Dimethylphenoxy)ethanamine.

Materials:

-

2-(3,4-Dimethylphenoxy)ethanamine

-

Acetyl chloride

-

Triethylamine

-

Chloroform, anhydrous

-

Magnesium sulfate (MgSO₄)

-

Carbon tetrachloride (CCl₄)

-

Cyclohexane

Procedure:

-

In a round-bottom flask, dissolve 2-(3,4-Dimethylphenoxy)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous chloroform (10 volumes).

-

Cool the stirred solution to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by washing the mixture with water (3 x 5 volumes).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid product.

-

For purification, dissolve the solid in a minimal amount of hot carbon tetrachloride and add cyclohexane until turbidity is observed.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystalline product by filtration and dry under vacuum to afford N-(2-(3,4-Dimethylphenoxy)ethyl)acetamide.

Protocol 2: Synthesis of N-(2-(3,4-Dimethylphenoxy)ethyl)benzenesulfonamide (N-Sulfonylation)

Objective: To synthesize the N-benzenesulfonyl derivative of 2-(3,4-Dimethylphenoxy)ethanamine.

Materials:

-

2-(3,4-Dimethylphenoxy)ethanamine

-

Benzenesulfonyl chloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(3,4-Dimethylphenoxy)ethanamine (1.0 eq) in anhydrous dichloromethane (10 volumes) and cool to 0°C.

-

Add pyridine or triethylamine (1.5 eq) to the solution.

-

Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 12 hours.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

Protocol 3: Synthesis of N-Benzyl-2-(3,4-dimethylphenoxy)ethanamine (Reductive Amination)

Objective: To synthesize the N-benzyl derivative of 2-(3,4-Dimethylphenoxy)ethanamine.

Materials:

-

2-(3,4-Dimethylphenoxy)ethanamine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-(3,4-Dimethylphenoxy)ethanamine (1.0 eq) in 1,2-dichloroethane (15 volumes), add benzaldehyde (1.05 eq).

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-benzylated amine.

Potential Biological Activities and Signaling Pathways

While specific biological data for derivatives of 2-(3,4-Dimethylphenoxy)ethanamine is not extensively published, studies on the closely related 2-(3,4-dimethoxyphenyl)ethylamine suggest potential therapeutic applications. Acyl derivatives of this analog have demonstrated significant antiulcer activity.[1] This activity may be mediated through various pathways involved in gastric protection, such as the modulation of inflammatory responses or the enhancement of mucosal defense mechanisms.

The core phenoxyethylamine scaffold is present in a number of biologically active compounds, suggesting that derivatives of 2-(3,4-Dimethylphenoxy)ethanamine could interact with a range of biological targets. Further screening of a library of such derivatives could uncover novel pharmacological activities.

Visualizations

Caption: Synthetic utility of 2-(3,4-Dimethylphenoxy)ethanamine.

Caption: Workflow for N-Acylation.

References

Application Notes and Protocols for 2-(3,4-Dimethylphenoxy)ethanamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dimethylphenoxy)ethanamine is a substituted phenoxyethylamine, a chemical scaffold that has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities. While specific research on the 3,4-dimethyl substituted analog is limited in publicly available literature, the broader class of phenoxyethylamine derivatives has been extensively studied, revealing a wide range of biological targets and potential therapeutic applications. These compounds are structurally related to endogenous monoamine neurotransmitters, such as norepinephrine and serotonin, and often exhibit modulatory effects on the central nervous system (CNS).

This document provides a comprehensive overview of the potential applications of 2-(3,4-Dimethylphenoxy)ethanamine in medicinal chemistry, drawing upon data and methodologies from closely related analogs. The provided protocols and conceptual frameworks are intended to serve as a guide for researchers initiating studies on this specific compound.

Potential Therapeutic Applications

Based on the pharmacological profiles of structurally similar phenoxyethylamine derivatives, 2-(3,4-Dimethylphenoxy)ethanamine could be investigated for its potential in the following areas:

-

Antidepressant and Anxiolytic Agents: Many phenoxyethylamine analogs are known to inhibit the reuptake of monoamine neurotransmitters, particularly norepinephrine and serotonin. By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), these compounds can increase the synaptic availability of these neurotransmitters, a key mechanism in the treatment of depression and anxiety disorders.

-

Neurological Disorders: The modulation of monoaminergic systems is a cornerstone in the treatment of various neurological conditions. Investigating the effects of 2-(3,4-Dimethylphenoxy)ethanamine on dopamine transporters (DAT) and its interaction with various serotonin receptor subtypes could reveal its potential for treating disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) or certain neurodegenerative diseases.

-

Anticancer and Antioxidant Properties: Some studies on substituted phenethylamine-based urea derivatives have indicated potential anticancer and antioxidant activities. These findings suggest that exploring the cytotoxic and radical-scavenging properties of 2-(3,4-Dimethylphenoxy)ethanamine and its derivatives could be a fruitful area of research.

Quantitative Data on Related Phenoxyethylamine Analogs

The following table summarizes representative quantitative data for various phenoxyethylamine analogs, illustrating the types of data that would be crucial to generate for 2-(3,4-Dimethylphenoxy)ethanamine to understand its pharmacological profile.

| Compound/Analog | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference Compound |

| Nisoxetine | NET | [³H]Nisoxetine Binding | - | 1.5 | - |

| Duloxetine | SERT | [³H]Citalopram Binding | - | 0.8 | - |

| Duloxetine | NET | [³H]Nisoxetine Binding | - | 7.5 | - |

| Reboxetine | NET | Norepinephrine Uptake | 10 | - | Desipramine |

| Atomoxetine | NET | Norepinephrine Uptake | 5 | - | - |

| Tedatioxetine | NET | [³H]Nisoxetine Binding | 1.2 | - | Desipramine |

| Tedatioxetine | SERT | [³H]Citalopram Binding | 0.8 | - | - |

Note: This table presents data for well-characterized phenoxyethylamine-related compounds to exemplify the expected data points for novel analogs. Specific data for 2-(3,4-Dimethylphenoxy)ethanamine is not currently available in the public domain.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established assays for characterizing the pharmacological activity of phenoxyethylamine derivatives.

Protocol 1: Norepinephrine Transporter (NET) Uptake Assay

Objective: To determine the inhibitory potency (IC50) of 2-(3,4-Dimethylphenoxy)ethanamine on the norepinephrine transporter.

Materials:

-

HEK293 cells stably expressing human NET (HEK-hNET)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

-

[³H]-Norepinephrine (Radiolabeled ligand)

-

Desipramine (Reference NET inhibitor)

-

Test compound: 2-(3,4-Dimethylphenoxy)ethanamine

-

Scintillation fluid and liquid scintillation counter

Procedure:

-

Cell Culture: Culture HEK-hNET cells in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂. Seed cells into 24-well plates and grow to 80-90% confluency.

-

Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with KRH buffer.

-

Compound Incubation: Add 200 µL of KRH buffer containing various concentrations of the test compound or reference inhibitor (Desipramine) to the wells. For control wells, add buffer with vehicle. Pre-incubate for 15 minutes at room temperature.

-

Uptake Initiation: Add 50 µL of KRH buffer containing [³H]-Norepinephrine to each well to initiate the uptake reaction. The final concentration of [³H]-Norepinephrine should be close to its Km value for NET.

-

Incubation: Incubate the plate at 37°C for 10 minutes.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells by adding 500 µL of 1% SDS to each well. Transfer the lysate to scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-